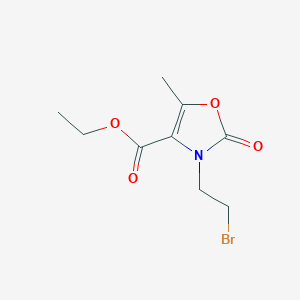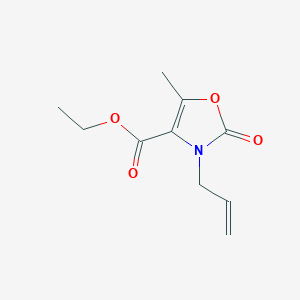
Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate: is a chemical compound belonging to the oxazole class of heterocyclic aromatic organic compounds This compound features a bromoethyl group attached to the third position of the oxazole ring, a methyl group at the fifth position, and a carboxylate ester group at the fourth position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-bromoethanol, 5-methyl-2-oxo-1,3-oxazole-4-carboxylic acid, and ethyl alcohol.
Reaction Conditions: The reaction involves esterification, where the carboxylic acid group reacts with ethyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to form the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure the completion of the reaction.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The bromoethyl group can be oxidized to form a corresponding bromoethyl alcohol derivative.
Reduction: The carboxylate ester group can be reduced to form the corresponding alcohol.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromoethyl alcohol derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex oxazole derivatives. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of biological processes and pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 3-bromopropionate: Similar structure but with a propionate group instead of a methyl group.
Ethyl bromoacetate: Similar ester group but without the oxazole ring.
3-(2-Bromoethyl)indole: Similar bromoethyl group but with an indole ring instead of oxazole.
Uniqueness: Ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate is unique due to its combination of the oxazole ring, bromoethyl group, and carboxylate ester group, which provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
ethyl 3-(2-bromoethyl)-5-methyl-2-oxo-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4/c1-3-14-8(12)7-6(2)15-9(13)11(7)5-4-10/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPMGXAFRVKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)N1CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B8046559.png)




![2-Aza-spiro[4.6]undecane-3-thione](/img/structure/B8046600.png)







